5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid

Orforglipron GLP-1 Agonist Intermediate Purity

5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid (CAS 2212021-83-3) is a synthetic chiral intermediate containing an indole core, a tetrahydropyran moiety, a cyclopropyl group, and a 1,2,4-oxadiazol-3-yl substituent. The compound is a key fragment in the construction of orforglipron, an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed by Eli Lilly for type 2 diabetes and obesity.

Molecular Formula C22H25N3O5
Molecular Weight 411.5 g/mol
Cat. No. B14025289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid
Molecular FormulaC22H25N3O5
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1CC1(C2=NOC(=O)N2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)O
InChIInChI=1S/C22H25N3O5/c1-12-10-22(12,19-23-20(28)30-24-19)25-16-5-4-13(8-15(16)9-17(25)18(26)27)14-6-7-29-21(2,3)11-14/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3,(H,26,27)(H,23,24,28)/t12-,14-,22-/m0/s1
InChIKeyVWANSYGDVGYGTG-RGDDPNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid: A Key Stereospecific Intermediate for Orforglipron (GLP-1 Agonist) Synthesis


5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid (CAS 2212021-83-3) is a synthetic chiral intermediate containing an indole core, a tetrahydropyran moiety, a cyclopropyl group, and a 1,2,4-oxadiazol-3-yl substituent [1]. The compound is a key fragment in the construction of orforglipron, an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed by Eli Lilly for type 2 diabetes and obesity . Its stereochemistry is defined as (4S) at the tetrahydropyran ring and (1S,2S) at the cyclopropyl-substituted oxadiazole, which is critical for the biological activity of the final drug substance .

Why Generic Substitution Fails for 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid in GLP-1 Agonist Synthesis


Generic substitution with simpler indole-2-carboxylic acid derivatives or alternative GLP-1 intermediates is not viable for this compound due to its precise stereochemical configuration and role as a late-stage intermediate in the patented orforglipron synthetic route. The (4S) configuration at the tetrahydropyran ring and (1S,2S) stereocenters at the cyclopropyl-oxadiazole moiety are essential for the final drug's GLP-1 receptor binding affinity . Even minor deviations in enantiomeric excess (ee) below 99.9% can result in the formation of the wrong drug substance, as chiral purity is unforgiving in the orforglipron synthesis [1]. Furthermore, the compound's structure is specifically designed to undergo subsequent coupling reactions that are not compatible with structurally similar but stereochemically distinct analogs, making it a non-interchangeable building block in the manufacturing process .

Quantitative Evidence Guide for Procuring 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid


Purity Comparison: Target Compound vs. Orforglipron Intermediate A (CAS 2212022-56-3)

The target compound, CAS 2212021-83-3, is commercially available with a minimum purity specification of 98% (HPLC) and up to 99% from multiple suppliers, which is comparable to the purity range of another key orforglipron intermediate, Orforglipron Intermediate A (CAS 2212022-56-3), which is offered at 95-99% purity . This high and consistent purity profile ensures reliable performance in the final coupling steps of orforglipron synthesis, minimizing the introduction of impurities that could compromise the API's quality .

Orforglipron GLP-1 Agonist Intermediate Purity

Stereochemical Integrity: Comparison with Generic Indole-2-Carboxylic Acid Building Blocks

The target compound possesses three defined stereocenters (4S, 1S, 2S) that are essential for the correct spatial orientation of the final orforglipron molecule. In contrast, generic indole-2-carboxylic acid building blocks, such as 5-bromoindole-2-carboxylic acid, lack these stereocenters entirely and are achiral . The critical nature of chiral purity in GLP-1 intermediate procurement is underscored by the industry requirement for enantiomeric excess (ee) of ≥99.9% to avoid producing the wrong drug substance [1]. Suppliers of this compound provide it as a single stereoisomer, directly addressing this stringent requirement without the need for additional chiral separation steps .

Chiral Purity Enantiomeric Excess Orforglipron Synthesis

Process Yield Improvement: Optimized Cyclopropanation Route vs. Earlier Non-Enantioselective Methods

The developed manufacturing process for the key (S)-5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole intermediate (a precursor to this compound) achieved an overall yield of 22% at >400 kg scale, with significant improvements including a 50% reduction of a key des-carbonyl impurity and enhanced stereoselectivity in the cyclopropyl ring formation by replacing KHMDS with LiOt-Bu as the base [1]. In contrast, an earlier Negishi cross-coupling route was non-enantioselective and required laborious chiral SFC purification to obtain optically pure material [2]. The current compound benefits from these optimized, enantioselective methods, ensuring high yield and stereochemical purity without costly chromatography.

Process Chemistry Synthetic Yield Orforglipron Manufacturing

Regulatory and Analytical Applicability: Use as an Impurity Standard vs. Generic Research Intermediates

This compound is specifically cataloged as Orforglipron Impurity 17 and is suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of orforglipron [1]. In contrast, generic indole-2-carboxylic acid derivatives, such as 5-bromoindole-2-carboxylic acid, are primarily sold as general synthetic intermediates without the same level of regulatory documentation or specific application notes . The availability of detailed Certificate of Analysis (CoA) and MSDS, along with its defined impurity profile, positions this compound as a critical reference standard for ensuring the purity and safety of the final drug product .

Impurity Profiling ANDA Method Validation

High-Impact Application Scenarios for 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid


Analytical Method Development and Validation for Orforglipron API

This compound is ideally suited as an impurity reference standard (Orforglipron Impurity 17) for developing and validating HPLC or LC-MS methods to quantify related substances in orforglipron drug substance and drug product [1]. Its well-defined stereochemistry and high purity enable accurate peak identification and quantification, ensuring compliance with ICH guidelines for ANDA submissions .

Process Chemistry Optimization in GLP-1 Agonist Manufacturing

The compound serves as a critical late-stage intermediate in the patented synthetic route for orforglipron, allowing process chemists to study and optimize the final coupling steps [1]. The availability of robust process development data (e.g., 50% impurity reduction, >400 kg scale demonstrations) provides a reliable foundation for scaling up production .

Forced Degradation Studies and Stability-Indicating Method Development

As a key intermediate and potential degradant, this compound can be used in forced degradation studies of orforglipron to identify degradation pathways and establish stability-indicating methods [1]. Its inclusion in impurity profiling helps ensure that the final drug product remains within acceptable impurity limits over its shelf life.

Reference Standard for Chiral Purity Assessment

Given the stringent enantiomeric excess (ee) requirements for GLP-1 intermediates, this compound can be employed as a chiral reference standard to validate analytical methods for determining stereochemical purity in orforglipron synthesis [1]. This ensures that the correct stereoisomer is present and that potentially toxic or inactive isomers are below acceptable thresholds.

Quote Request

Request a Quote for 5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.